molecular formula C21H23BrN2O4 B5109298 N-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide

N-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide

Cat. No.: B5109298
M. Wt: 447.3 g/mol
InChI Key: VYHPZABNOCOHJY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the 3,5-dimethoxybenzoyl group: This step usually involves acylation reactions using 3,5-dimethoxybenzoic acid or its derivatives.

    Attachment of the 4-bromophenyl group: This can be done through nucleophilic substitution reactions, where a bromine atom is introduced to the phenyl ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, automated synthesis, and the use of advanced catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide: Similar structure with a fluorine atom instead of bromine.

    N-(4-methylphenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide may confer unique properties, such as increased lipophilicity or specific binding affinities, compared to its analogs with different substituents.

Properties

IUPAC Name

N-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O4/c1-27-18-11-15(12-19(13-18)28-2)21(26)24-9-7-14(8-10-24)20(25)23-17-5-3-16(22)4-6-17/h3-6,11-14H,7-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHPZABNOCOHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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